2-Chloro-1-cyclohexyloxy-4-nitro-benzene
Description
2-Chloro-1-cyclohexyloxy-4-nitro-benzene is a substituted aromatic compound characterized by a nitro group (-NO₂) at the para position (C4), a chloro (-Cl) substituent at the ortho position (C2), and a cyclohexyloxy (-O-cyclohexyl) group at the meta position (C1). This structure confers unique physicochemical properties, including moderate lipophilicity due to the bulky cyclohexyloxy group and electron-withdrawing effects from the nitro and chloro groups.
Properties
Molecular Formula |
C12H14ClNO3 |
|---|---|
Molecular Weight |
255.70 g/mol |
IUPAC Name |
2-chloro-1-cyclohexyloxy-4-nitrobenzene |
InChI |
InChI=1S/C12H14ClNO3/c13-11-8-9(14(15)16)6-7-12(11)17-10-4-2-1-3-5-10/h6-8,10H,1-5H2 |
InChI Key |
XLRJKXUNBMGYDH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)OC2=C(C=C(C=C2)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations:
- Substituent Size and Polarity: The cyclohexyloxy group in the target compound introduces significant steric bulk compared to smaller alkoxy groups (e.g., methoxy in 2-Chloro-3-nitroanisole or ethoxy in 4-Chloro-1-ethoxy-2-nitrobenzene ). This likely reduces crystallinity, leading to a lower predicted melting point relative to 1-Amino-4-chloro-2-nitrobenzene (mp 116–118°C), which has a compact amino group .
- Electron Effects : The nitro group at C4 in the target compound enhances electrophilic substitution reactivity compared to analogs with nitro at C2 (e.g., 4-Chloro-1-ethoxy-2-nitrobenzene ).
- Molecular Weight : The cyclohexyloxy group increases molecular weight (~255.7 g/mol) relative to simpler alkoxy-substituted analogs (e.g., 201.61 g/mol for the ethoxy derivative ).
Limitations of Available Data
Direct data on this compound (e.g., melting point, synthesis routes) are absent in the provided evidence. Comparisons are extrapolated from structurally related compounds, emphasizing substituent effects .
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